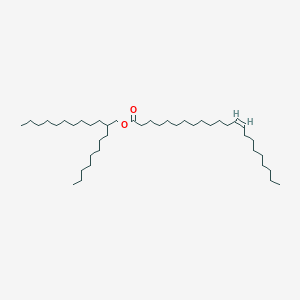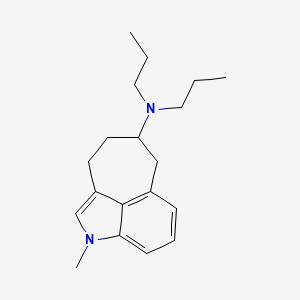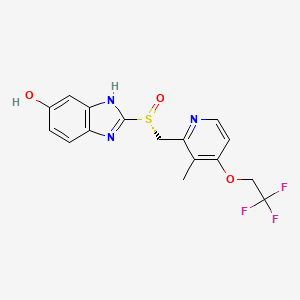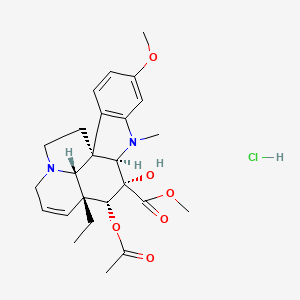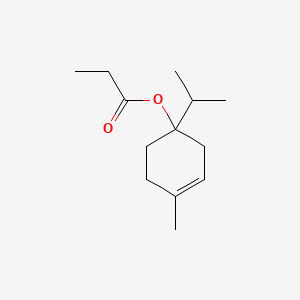
Terpinen 4-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terpinen 4-propionate is a synthetic derivative of terpinen-4-ol, a naturally occurring monoterpene found in tea tree oil
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terpinen 4-propionate can be synthesized through the esterification of terpinen-4-ol with propionic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Terpinen-4-ol+Propionic AcidH2SO4Terpinen 4-propionate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of terpinen-4-ol.
Substitution: This compound can participate in nucleophilic substitution reactions, where the propionate group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives like terpinen-4-one.
Reduction: Terpinen-4-ol.
Substitution: Various substituted terpinen derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Terpinen 4-propionate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and chemical research.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s anti-inflammatory and anticancer properties are of significant interest. Research has indicated that this compound can induce apoptosis in cancer cells and reduce inflammation, suggesting its potential use in therapeutic applications .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also explored for its potential use in the development of bio-based solvents and other chemical products.
Mécanisme D'action
The mechanism by which terpinen 4-propionate exerts its effects involves multiple molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis. In cancer cells, this compound induces apoptosis through the activation of caspases and the mitochondrial pathway, resulting in programmed cell death .
Comparaison Avec Des Composés Similaires
Terpinen-4-ol: The parent compound, known for its antimicrobial and anti-inflammatory properties.
α-Terpineol: Another monoterpene with similar biological activities but differing in its chemical structure and aroma profile.
γ-Terpineol: Less common but also exhibits antimicrobial properties.
Uniqueness: Terpinen 4-propionate stands out due to its ester functional group, which imparts unique chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
70240-48-1 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(4-methyl-1-propan-2-ylcyclohex-3-en-1-yl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(10(2)3)8-6-11(4)7-9-13/h6,10H,5,7-9H2,1-4H3 |
Clé InChI |
WXNNHDWPODMHIV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(CCC(=CC1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



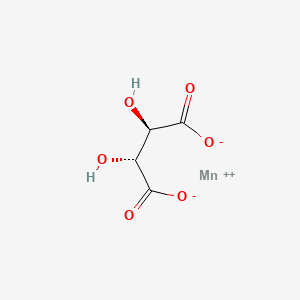
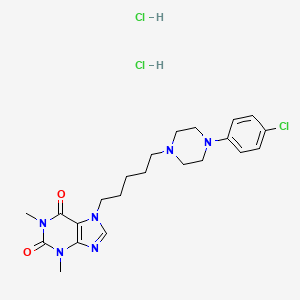

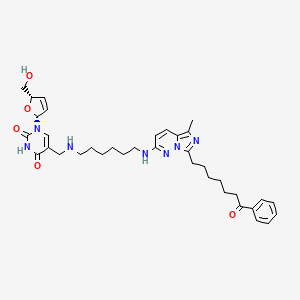
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)

